molecular formula C25H44O8 B14490691 Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate CAS No. 64767-77-7

Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate

Cat. No.: B14490691
CAS No.: 64767-77-7
M. Wt: 472.6 g/mol
InChI Key: JNQDVVBGWIOKAM-UHFFFAOYSA-N
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Description

Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes three carboxyl functional groups. This compound is part of the tricarboxylic acid family, known for their significant roles in various biochemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the esterification of citric acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures (around 273 K) to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts like zirconium(IV) dichloride oxide hydrate can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acid chlorides and anhydrides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial applications and scientific research.

Properties

CAS No.

64767-77-7

Molecular Formula

C25H44O8

Molecular Weight

472.6 g/mol

IUPAC Name

trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate

InChI

InChI=1S/C25H44O8/c1-20(26)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(23(28)32-3)25(30,24(29)33-4)19-22(27)31-2/h21,30H,5-19H2,1-4H3

InChI Key

JNQDVVBGWIOKAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCC(C(=O)OC)C(CC(=O)OC)(C(=O)OC)O

Origin of Product

United States

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